molecular formula C9H10ClNO2 B374079 3-chloro-N-(2-hydroxyethyl)benzamide CAS No. 57728-64-0

3-chloro-N-(2-hydroxyethyl)benzamide

Cat. No. B374079
CAS RN: 57728-64-0
M. Wt: 199.63g/mol
InChI Key: WGQQLFYOIGBNNF-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-hydroxyethyl)benzamide, also known as 3-chloro-N-ethylbenzamide (CEBA), is a small molecule with a wide range of applications in scientific research. It is an aromatic amide, which is a derivative of benzamide, and is commonly used as a reagent in organic synthesis. CEBA has been used in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Chemical Stability and Reactivity

Studies have explored the chemical behavior of compounds structurally related to 3-chloro-N-(2-hydroxyethyl)benzamide, such as its derivatives' degradation under various conditions. For example, the degradation studies of 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide under hydrolysis conditions revealed insights into its intrinsic stability and degradation products, highlighting its potential as an antitumor agent (Santos et al., 2013).

Kinetic Studies and Chemical Synthesis

Kinetic studies have also been conducted on benzamide derivatives, providing valuable information about their reactivity. Research on the rate constants for the breakdown of N-(hydroxymethyl)benzamide derivatives, including those with chlorine substituents, in water at different pH levels, contributes to our understanding of their chemical behavior in aqueous environments (Tenn et al., 2001).

Biological Activity Studies

A series of chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides have been investigated for their biological activity. These compounds were tested against various mycobacterial, bacterial, and fungal strains, showing comparable or higher activity than standard drugs like isoniazid and fluconazole. This study underscores the potential of such compounds in antimicrobial applications (Imramovský et al., 2011).

Material Science and Catalysis

In material science, research has explored the synthesis of 2-arylbenzoxazole derivatives via copper-catalyzed reactions involving N-(2-chloro-phenyl)-2-halo-benzamides and primary amines. This process demonstrates the utility of these compounds in synthesizing complex molecular structures, offering a pathway for producing materials with specific properties (Miao et al., 2015).

Antimicrobial Applications

Further, the synthesis and evaluation of N-(3-hydroxy-2-pyridyl) benzamides have shown antibacterial activity against various bacteria, including E. coli and S. aureus. This highlights the potential use of such compounds in developing new antibacterial agents (Mobinikhaledi et al., 2006).

properties

IUPAC Name

3-chloro-N-(2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-8-3-1-2-7(6-8)9(13)11-4-5-12/h1-3,6,12H,4-5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQQLFYOIGBNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-hydroxyethyl)benzamide

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